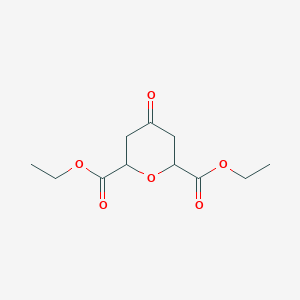
Diethyl 4-oxooxane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxooxane-2,6-dicarboxylate is an organic compound with the molecular formula C11H16O7 It is a diester derivative of oxane-2,6-dicarboxylic acid, featuring an oxo group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-oxooxane-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the esterification of oxane-2,6-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the diester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxooxane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxane derivatives, hydroxylated compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 4-oxooxane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which diethyl 4-oxooxane-2,6-dicarboxylate exerts its effects involves interactions with various molecular targets. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2-styrylquinoline-3,4-dicarboxylate
Uniqueness
Diethyl 4-oxooxane-2,6-dicarboxylate is unique due to its specific oxane ring structure and the presence of both oxo and ester functional groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
61417-25-2 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl 4-oxooxane-2,6-dicarboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h8-9H,3-6H2,1-2H3 |
InChI Key |
QUZPSGVDCFXEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(O1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















